molecular formula C38H57NO7 B13743727 Bicyclohexylammonium fumagillin CAS No. 41567-78-6

Bicyclohexylammonium fumagillin

Cat. No.: B13743727
CAS No.: 41567-78-6
M. Wt: 639.9 g/mol
InChI Key: OLRILZDTQKZQIG-PNLOCOOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .

Scientific Research Applications

Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.

    Biology: Investigated for its effects on cellular processes and protein synthesis.

    Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .

    Industry: Used in apiculture to control nosema disease in honey bees.

Mechanism of Action

The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .

Properties

CAS No.

41567-78-6

Molecular Formula

C38H57NO7

Molecular Weight

639.9 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1

InChI Key

OLRILZDTQKZQIG-PNLOCOOESA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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